
2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid is an organic compound that features a sulfonyl group attached to an acetic acid moiety
Mecanismo De Acción
Mode of Action
The compound contains a benzylamine moiety, which is known to undergo reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The compound also contains a sulfonyl acetic acid moiety, which is a strong organic acid and may participate in acid-base reactions.
Biochemical Pathways
The compound may be involved in various biochemical pathways due to its reactive moieties. For instance, the benzylamine moiety can participate in reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to the formation of various products, affecting different biochemical pathways.
Result of Action
The reactions it undergoes, such as free radical bromination, nucleophilic substitution, and oxidation, can lead to various changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s water solubility may allow it to spread in water systems . Additionally, the rate of its reactions may be influenced by factors such as temperature, pH, and the presence of other substances.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid typically involves the reaction of benzylamine with a suitable sulfonyl chloride, followed by the introduction of an acetic acid group. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Benzylamine reacts with a sulfonyl chloride in the presence of a base to form the sulfonamide intermediate.
Step 2: The intermediate is then reacted with a suitable acetic acid derivative to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amine derivatives.
Aplicaciones Científicas De Investigación
2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Comparación Con Compuestos Similares
Similar Compounds
Sulfonamides: Compounds with a similar sulfonyl group attached to an amine.
Sulfonylureas: Compounds with a sulfonyl group attached to a urea moiety.
Sulfonylcarbamates: Compounds with a sulfonyl group attached to a carbamate moiety.
Uniqueness
2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid is unique due to the presence of both a benzylamino group and an acetic acid moiety, which allows for a wide range of chemical modifications and interactions. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
2-[2-(benzylamino)-2-oxoethyl]sulfonylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c13-10(7-18(16,17)8-11(14)15)12-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJVWLMMDHRXNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CS(=O)(=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
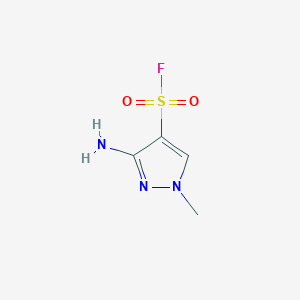
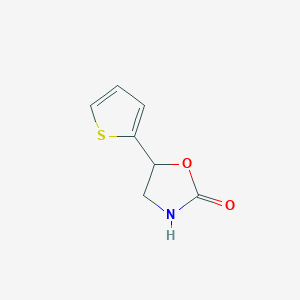
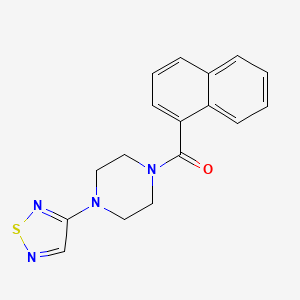
![3-(allylsulfanyl)-5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2983361.png)
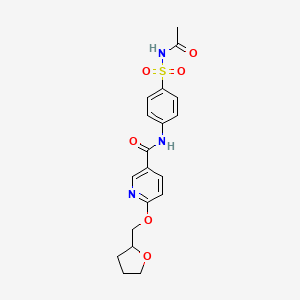
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide](/img/new.no-structure.jpg)
![1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2983366.png)
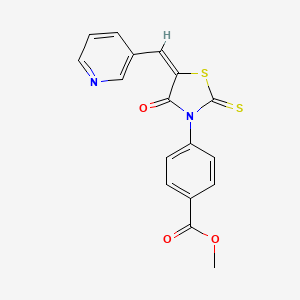
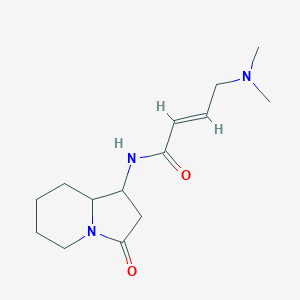
![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-pyridin-4-ylsulfanylethanone](/img/structure/B2983371.png)
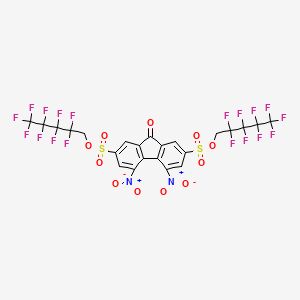

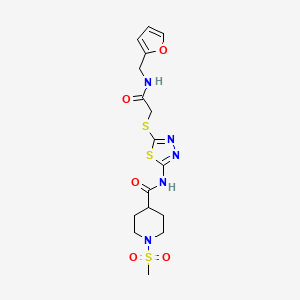
![3-(4-ethoxyphenyl)-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2983377.png)
